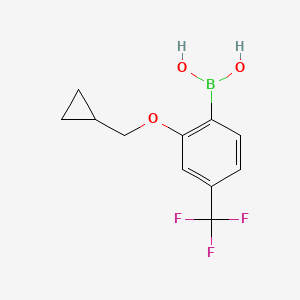

2-(环丙基甲氧基)-4-三氟甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

科学研究应用

催化和有机合成

催化脱水缩合

这种化合物作为双(三氟甲基)苯硼酸家族的一部分,已被用于催化羧酸和胺之间的脱水酰胺化反应。在α-二肽的合成中特别有效 (Wang, Lu, & Ishihara, 2018)。

钯催化偶联反应

其结构类似物已被用于钯催化的交叉偶联反应,合成液晶材料,为材料化学领域做出贡献 (Hird, Toyne, & Gray, 1994)。

药物化学

细胞毒性研究

环丙基硼酸衍生物对人类上皮乳腺细胞表现出中等细胞毒性,表明在癌症研究中具有潜在应用 (Naumov et al., 2007)。

抗癌活性

同样,含环丙基硼酸衍生物的化合物已被合成并评估其对各种细胞系的抗癌活性,突显了它们在开发新的癌症治疗方法中的重要性 (De et al., 2010)。

超分子化学

- 超分子组装: 硼酸,包括苯硼酸和4-甲氧基苯硼酸,已被用于设计和合成超分子组装体,展示了它们在创造新型材料中的潜力 (Pedireddi & Seethalekshmi, 2004)。

生物共轭化学

- DNA的修饰: 苯硼酸,是2-(环丙基甲氧基)-4-三氟甲基苯硼酸的衍生物,已被用于寡核苷酸的后合成修饰,展示了硼酸在生物共轭化学中的多功能性 (Steinmeyer & Wagenknecht, 2018)。

作用机制

Target of Action

Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, boronic acids are known to participate in transmetalation , a process where an organometallic compound transfers a ligand to a metal complex .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction , which is a type of chemical reaction where a carbon–carbon bond is formed .

Result of Action

Boronic acids are known to participate in carbon–carbon bond-forming reactions , which could potentially lead to the synthesis of various organic compounds.

Action Environment

Environmental factors are known to affect the biosynthesis of secondary metabolites in plants , which could potentially influence the action of boronic acids.

属性

IUPAC Name |

[2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BF3O3/c13-11(14,15)8-3-4-9(12(16)17)10(5-8)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSCZAFUDFPWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-4-trifluoromethylphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)

![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid](/img/structure/B2438718.png)